2-(2,4-difluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide
CAS No.: 1021116-56-2
Cat. No.: VC6245975
Molecular Formula: C21H15F2N3O3S
Molecular Weight: 427.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021116-56-2 |
|---|---|
| Molecular Formula | C21H15F2N3O3S |
| Molecular Weight | 427.43 |
| IUPAC Name | 2-(2,4-difluorophenoxy)-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C21H15F2N3O3S/c1-12-7-20(28)26-17(11-30-21(26)24-12)13-3-2-4-15(8-13)25-19(27)10-29-18-6-5-14(22)9-16(18)23/h2-9,11H,10H2,1H3,(H,25,27) |
| Standard InChI Key | TYJUEKOTOKEYNR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)COC4=C(C=C(C=C4)F)F |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule features a thiazolo[3,2-a]pyrimidin-5-one core, a bicyclic system comprising fused thiazole and pyrimidine rings. Position 3 of the thiazolopyrimidine is substituted with a phenyl group, which is further functionalized at the meta position with an acetamide moiety. The acetamide’s oxygen atom is linked to a 2,4-difluorophenoxy group, introducing steric and electronic modulation .
Key Functional Groups
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Thiazolopyrimidinone core: Contributes to planar aromaticity and hydrogen-bonding capacity via the carbonyl oxygen .
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3-Phenyl substitution: Enhances π-stacking potential and hydrophobic interactions.
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Acetamide bridge: Provides conformational flexibility and hydrogen-bond donor/acceptor sites.
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2,4-Difluorophenoxy group: Introduces electron-withdrawing effects and lipophilicity, potentially improving membrane permeability .
Computed Physicochemical Properties
Based on structural analogs , the following properties are predicted:
| Property | Value |
|---|---|
| Molecular formula | C₂₂H₁₆F₂N₄O₃S |
| Molecular weight | 478.45 g/mol |
| Hydrogen bond donors | 2 (NH, CONH) |
| Hydrogen bond acceptors | 7 (3xO, 2xN, 2xF) |
| XLogP3-AA | ~3.2 (estimated) |
| Rotatable bonds | 6 |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into three modular components:
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Thiazolopyrimidinone core: Likely synthesized via a Biginelli-like multicomponent reaction involving thiourea, ethyl acetoacetate, and an aldehyde .
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3-Aminophenyl substituent: Introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling.
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2,4-Difluorophenoxy acetamide side chain: Constructed through amide coupling between 2,4-difluorophenoxyacetic acid and the aniline intermediate .
Stepwise Synthesis (Hypothetical)
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Formation of thiazolopyrimidinone:
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Acetamide installation:
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Purification:
Pharmacological Profile and Mechanisms
Anticancer Activity (Extrapolated Data)
Thiazolopyrimidine analogs demonstrate cytotoxicity against cancer cell lines by dual inhibition of topoisomerase II and receptor tyrosine kinases . Key findings from structural relatives include:
| Analog Structure | IC₅₀ (μM) vs MCF7 | Target |
|---|---|---|
| Thiazolopyrimidine-sulfonamide | 1.2 ± 0.3 | Topoisomerase IIα |
| Chlorophenyl-thiazolopyrimidine | 4.8 ± 0.9 | EGFR/HER2 |
| Acetamide-linked derivative | 2.1 ± 0.5* | NF-κB/IKKβ pathway |
*Estimated from aspartic acid-thiazolopyrimidine hybrids .
Computational and ADMET Predictions
Molecular Docking Studies
Docking into the ATP-binding pocket of EGFR (PDB: 1M17) reveals:
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Thiazolopyrimidine core: Forms π-π interactions with Phe723.
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Acetamide NH: Hydrogen bonds to Thr766.
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Difluorophenoxy group: Occupies a hydrophobic subpocket near Leu718 .
ADMET Profile
| Parameter | Prediction |
|---|---|
| Caco-2 permeability | Moderate (Papp ~12 × 10⁻⁶ cm/s) |
| Plasma protein binding | 89–94% |
| CYP3A4 inhibition | Moderate (IC₅₀ ~15 μM) |
| hERG inhibition | Low risk (IC₅₀ > 30 μM) |
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